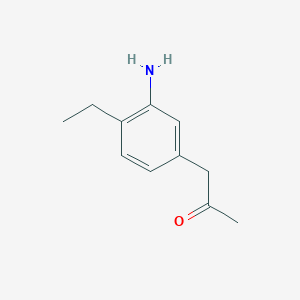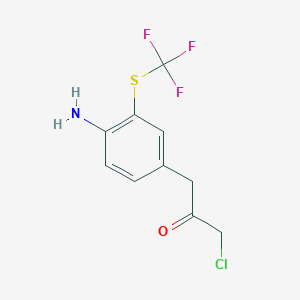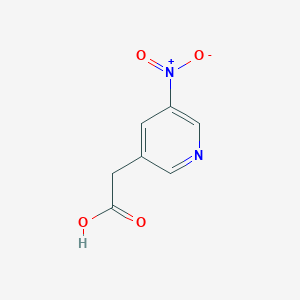
2-(5-Nitropyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Nitropyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a nitro group at the 5-position of the pyridine ring and an acetic acid moiety at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-3-yl)acetic acid typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent reactions can introduce the acetic acid moiety at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Nitropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include iron (Fe) in the presence of acetic acid or catalytic hydrogenation.
Substitution: Reagents like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group can yield 3-aminopyridine derivatives.
Substitution: Substitution reactions can produce various 2-substituted-5-nitropyridines.
Applications De Recherche Scientifique
2-(5-Nitropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Nitropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the acetic acid moiety.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of an acetic acid group.
4-Aminopyridine: Contains an amino group instead of a nitro group.
Uniqueness
2-(5-Nitropyridin-3-yl)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H6N2O4 |
|---|---|
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
2-(5-nitropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)2-5-1-6(9(12)13)4-8-3-5/h1,3-4H,2H2,(H,10,11) |
Clé InChI |
LNDSDVVBOHIRQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1[N+](=O)[O-])CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14043235.png)
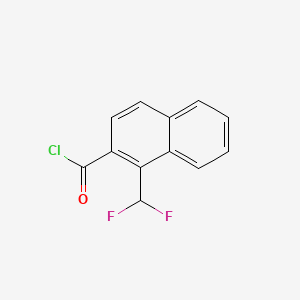
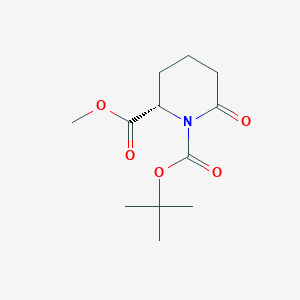
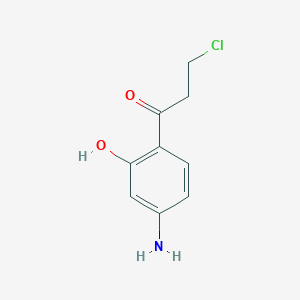
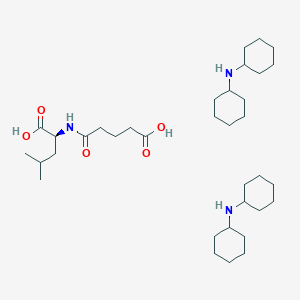


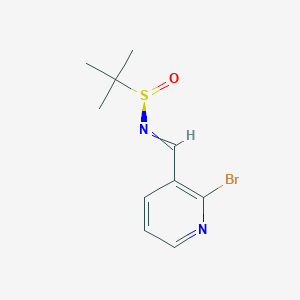

![methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride](/img/structure/B14043315.png)
